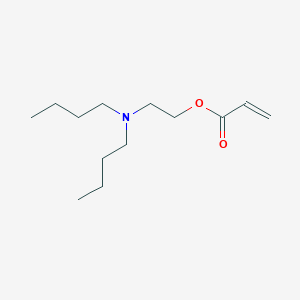

2-(Dibutylamino)ethyl prop-2-enoate

描述

属性

CAS 编号 |

7709-10-6 |

|---|---|

分子式 |

C13H25NO2 |

分子量 |

227.34 g/mol |

IUPAC 名称 |

2-(dibutylamino)ethyl prop-2-enoate |

InChI |

InChI=1S/C13H25NO2/c1-4-7-9-14(10-8-5-2)11-12-16-13(15)6-3/h6H,3-5,7-12H2,1-2H3 |

InChI 键 |

UOZJCRSVUOQDNJ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCOC(=O)C=C |

规范 SMILES |

CCCCN(CCCC)CCOC(=O)C=C |

其他CAS编号 |

7709-10-6 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-(Dibutylamino)ethyl prop-2-enoate and analogous compounds:

Physicochemical Properties

- Solubility: The dibutylamino group in the target compound reduces solubility in polar solvents (e.g., water) compared to dimethylamino derivatives (e.g., 2-(dimethylamino)ethyl 2-methylprop-2-enoate) . Cyano-containing analogs (e.g., methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate) exhibit even higher polarity due to the electron-withdrawing cyano group .

- Reactivity: The dibutylamino group may act as a weak base, facilitating protonation in acidic environments. This contrasts with phthalimide-containing analogs (e.g., 2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate), where the electron-deficient phthalimide group stabilizes the ester against hydrolysis .

- Thermal Stability: Bulky substituents like dibutylamino improve thermal stability compared to smaller groups (e.g., dimethylamino), as seen in pyrolysis studies of similar acrylates .

准备方法

Direct Esterification Using Acrylic Acid Derivatives

One of the most common approaches is the reaction of 2-(dibutylamino)ethanol with acrylic acid or activated acrylic acid derivatives (e.g., acryloyl chloride or acrylic anhydride):

- Step 1: Activation of acrylic acid by conversion to acryloyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions at low temperature.

- Step 2: Nucleophilic attack by 2-(dibutylamino)ethanol on the acryloyl chloride to form the ester bond, typically performed in an inert atmosphere (argon or nitrogen) to avoid polymerization.

- Step 3: Purification by column chromatography or distillation to isolate the pure ester.

- The reaction is often catalyzed or facilitated by bases such as triethylamine to neutralize the HCl formed.

- Temperature control is critical to prevent polymerization of the acrylate moiety.

Carbodiimide-Mediated Coupling

An alternative method involves carbodiimide coupling agents (e.g., DCC - dicyclohexylcarbodiimide):

- Step 1: Acrylic acid is activated by carbodiimide in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

- Step 2: 2-(Dibutylamino)ethanol is added to the activated intermediate to form the ester bond.

- Step 3: The reaction mixture is filtered to remove urea byproducts, and the product is purified.

This method avoids the use of corrosive acid chlorides and can be performed under milder conditions.

Use of Ethyl Chloroformate for Mixed Anhydride Formation

Ethyl chloroformate can be used to form a mixed anhydride intermediate from acrylic acid, which then reacts with 2-(dibutylamino)ethanol:

- Step 1: Acrylic acid reacts with ethyl chloroformate and a base (e.g., triethylamine) to form the mixed anhydride.

- Step 2: The amino alcohol is added to the reaction mixture to yield the ester.

This method offers good regioselectivity and yields.

Experimental Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) | Anhydrous and degassed preferred |

| Temperature | 0°C to room temperature | Low temperature to avoid acrylate polymerization |

| Atmosphere | Argon or nitrogen | To prevent oxidation and moisture |

| Catalyst/Base | Triethylamine, DMAP | Neutralizes acid byproducts |

| Reaction Time | 2 to 24 hours | Depending on method and scale |

| Purification | Column chromatography (silica gel) | Hexane/ethyl acetate or hexane/EtOAc mixtures |

Research Findings and Yields

- Yield Range: Reported yields for similar esterifications range from 70% to 90%, depending on purification and reaction scale.

- Selectivity: High selectivity for the ester bond formation with minimal side reactions reported when using carbodiimide or mixed anhydride methods.

- Stability: The tertiary amine group remains intact without quaternization under controlled conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct esterification (Acryloyl chloride) | Acryloyl chloride, 2-(dibutylamino)ethanol, base | High reactivity, straightforward | Requires careful handling of acid chloride, risk of polymerization |

| Carbodiimide coupling | Acrylic acid, DCC, DMAP, 2-(dibutylamino)ethanol | Mild conditions, avoids acid chlorides | Urea byproducts require removal |

| Mixed anhydride (Ethyl chloroformate) | Acrylic acid, ethyl chloroformate, base, 2-(dibutylamino)ethanol | Good regioselectivity, mild conditions | Requires additional reagent |

常见问题

Q. What strategies integrate this compound into educational lab experiments for teaching polymerization techniques?

- Methodological Answer : Design a module comparing its polymerization kinetics with methyl methacrylate (MMA). Students use dilatometry to measure conversion rates and gel permeation chromatography (GPC) to analyze molecular weight distributions. Emphasize safety protocols for handling acrylate monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。